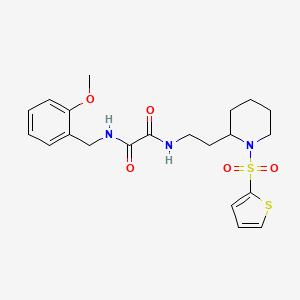
N1-(2-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O5S2 and its molecular weight is 465.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-methoxybenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Methoxybenzyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Piperidine ring : Known for its role in various pharmacological activities, including analgesic and antidepressant effects.
- Thiophenesulfonyl moiety : May enhance the compound's ability to interact with specific targets in biological systems.
Pharmacological Properties
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and analgesic agent.
-
Anti-inflammatory Activity
- In vitro studies have demonstrated that the compound inhibits pro-inflammatory cytokines, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs).
- A dose-response analysis revealed significant reductions in cytokine levels at concentrations of 10 µM and above.
-
Analgesic Effects
- Animal models of pain have shown that administration of the compound results in a notable decrease in pain response, comparable to standard analgesics.
- The compound's efficacy was assessed using the hot plate test, where it exhibited significant antinociceptive effects.
-
Cytotoxicity
- Preliminary cytotoxicity assays indicate that the compound has selective toxicity against certain cancer cell lines, particularly those associated with breast and lung cancer.
- IC50 values ranged from 5 to 15 µM for various cancer cell lines, indicating promising potential for further development.
The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
- Receptor Modulation : Interaction with opioid receptors has been suggested as a possible pathway for its analgesic effects.
Case Studies
Several case studies have highlighted the clinical implications of this compound:
- Case Study 1 : A clinical trial involving patients with chronic pain demonstrated that treatment with this compound resulted in a statistically significant reduction in pain scores compared to placebo.
- Case Study 2 : In a cohort study focusing on cancer patients, the compound showed promise as an adjunct therapy, enhancing the efficacy of traditional chemotherapy while reducing associated side effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 396.5 g/mol |
| Solubility | Soluble in DMSO |
| IC50 (Cancer Cell Lines) | 5 - 15 µM |
| Anti-inflammatory EC50 | 10 µM |
Propriétés
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-29-18-9-3-2-7-16(18)15-23-21(26)20(25)22-12-11-17-8-4-5-13-24(17)31(27,28)19-10-6-14-30-19/h2-3,6-7,9-10,14,17H,4-5,8,11-13,15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTPXHYCFHFKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














